molecular formula C12H16BrN3O2 B2942169 tert-Butyl 3-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate CAS No. 2224427-47-6

tert-Butyl 3-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate

Cat. No.: B2942169
CAS No.: 2224427-47-6
M. Wt: 314.183
InChI Key: KYZUIFZNJXYTEK-UHFFFAOYSA-N
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Description

tert-Butyl 3-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C12H16BrN3O2 and a molecular weight of 314.18 g/mol . This compound is characterized by the presence of a bromopyrimidine moiety attached to an azetidine ring, which is further substituted with a tert-butyl ester group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

The synthesis of tert-Butyl 3-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate typically involves the reaction of 5-bromopyrimidine with azetidine-1-carboxylate under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

tert-Butyl 3-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used. For example, oxidation may be carried out using oxidizing agents like hydrogen peroxide, while reduction can be achieved using reducing agents like lithium aluminum hydride.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Scientific Research Applications

tert-Butyl 3-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The azetidine ring and tert-butyl ester group contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

tert-Butyl 3-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate can be compared with other similar compounds such as:

Properties

IUPAC Name

tert-butyl 3-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O2/c1-12(2,3)18-11(17)16-6-8(7-16)10-14-4-9(13)5-15-10/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZUIFZNJXYTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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